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Phosphorus pentachloride

Cat. No.: B148365
CAS No.: 10026-13-8
M. Wt: 208.2 g/mol
InChI Key: UHZYTMXLRWXGPK-UHFFFAOYSA-N
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Description

Historical Perspectives on the Elucidation of Phosphorus Pentachloride Structure and Reactivity

The initial preparation of this compound is credited to the English chemist Humphry Davy in 1808. wikipedia.org However, the first accurate analysis of the compound was conducted by French chemist Pierre Louis Dulong in 1816. wikipedia.org Early research focused on its synthesis, typically by the reaction of phosphorus trichloride (B1173362) (PCl₃) with an excess of dry chlorine gas. socccd.eduyoutube.com

The elucidation of its structure proved to be a complex puzzle. In the gaseous and liquid states, this compound adopts a trigonal bipyramidal geometry, a structure consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory. collegedunia.comtestbook.comaakash.ac.in This geometry features a central phosphorus atom bonded to five chlorine atoms, with three positioned at the corners of a triangle (equatorial) and two positioned above and below the plane of the triangle (axial). collegedunia.com

A significant breakthrough in understanding its solid-state structure came from X-ray crystallography studies. It was discovered that in its crystalline form, this compound exists as an ionic lattice composed of the tetrahedral cation [PCl₄]⁺ and the octahedral anion [PCl₆]⁻. wikipedia.orgbyjus.com This ionic arrangement in the solid state provides greater crystalline stability. byjus.com The compound's reactivity is highlighted by its vigorous reaction with water, which produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl), and its ability to act as a chlorinating agent with both organic and inorganic compounds. youtube.comvedantu.com

Evolution of Theoretical Models for this compound Bonding

The bonding in this compound has been a key topic in the development of chemical bonding theories. Initial models based on the octet rule, developed by Kössel and Lewis in 1916, could not adequately explain the existence of molecules like PCl₅, where the central atom is bonded to more than four other atoms. ncert.nic.in PCl₅ became a classic example of an exception to the octet rule. collegedunia.com

The advent of valence bond theory and the concept of orbital hybridization provided a more robust explanation. The bonding in gaseous PCl₅ is described using sp³d hybridization of the phosphorus atom. testbook.comaakash.ac.in In this model, one 3s, three 3p, and one 3d orbital of the phosphorus atom combine to form five equivalent hybrid orbitals, which then overlap with the orbitals of the five chlorine atoms to form five sigma bonds. aakash.ac.in This sp³d hybridization results in the observed trigonal bipyramidal geometry. collegedunia.comaakash.ac.in

Molecular Orbital (MO) theory offers an alternative and more sophisticated description of the bonding in hypervalent molecules like PCl₅ without the necessity of involving d-orbitals. This theory explains the structure through the formation of bonding, non-bonding, and antibonding molecular orbitals. wikipedia.org Both valence bond theory and MO theory successfully account for the trigonal bipyramidal structure of gaseous PCl₅. wikipedia.org In solution, particularly in polar solvents like nitrobenzene (B124822), PCl₅ can undergo self-ionization, dissociating into [PCl₄]⁺ and [PCl₆]⁻ ions. wikipedia.orgbyjus.com

Contemporary Significance of this compound in Synthetic Chemistry and Materials Science

This compound remains a compound of considerable importance in modern chemical synthesis and the development of new materials.

In Synthetic Chemistry:

Chlorinating Agent: PCl₅ is widely employed as a chlorinating agent in organic synthesis. It is particularly effective for converting carboxylic acids into their corresponding acyl chlorides and alcohols into alkyl chlorides. scimplify.comwikipedia.org These reactions are fundamental steps in the synthesis of many organic compounds.

Pharmaceutical and Agrochemical Synthesis: The compound is a crucial intermediate in the production of various pharmaceuticals, including antibiotics like penicillin and cephalosporin. vedantu.comyoutube.comcoherentmarketinsights.com It also plays a role in manufacturing agrochemicals such as pesticides and herbicides. socccd.eduyoutube.comcoherentmarketinsights.com

Inorganic Synthesis: PCl₅ is a precursor for other important inorganic compounds. For instance, it reacts with phosphorus pentoxide (P₄O₁₀) to produce phosphoryl chloride (POCl₃) and is used to synthesize lithium hexafluorophosphate (B91526) (LiPF₆), a key electrolyte salt in lithium-ion batteries. scimplify.comwikipedia.org

In Materials Science:

Polymer Chemistry: PCl₅ serves as a catalyst in polymerization reactions. scimplify.com It is used in the manufacture of materials like acetyl cellulose, which is used for photographic films, and in the synthesis of polyvinyl chloride (PVC). socccd.eduvedantu.com Its catalytic activity helps in producing high-performance plastics and resins. scimplify.com

Flame Retardants and Plasticizers: It is a starting material for a variety of organophosphorus compounds that are used as flame retardants, plasticizers, and stabilizers for plastics. coherentmarketinsights.comquora.com

The versatility and reactivity of this compound ensure its continued relevance in both academic research and industrial applications, driving innovation in fields ranging from medicine to materials science. scimplify.com

Data Tables

Physical Properties of this compound

Property Value
Chemical Formula PCl₅
Molecular Weight 208.24 g/mol scimplify.comtestbook.com
Appearance Greenish-yellow or yellowish-white crystalline solid collegedunia.comyoutube.combyjus.com
Odor Pungent, irritating odor collegedunia.comtestbook.com
Density 2.1 g/cm³ testbook.comvedantu.com
Melting Point 160.5 °C (under pressure) scimplify.comvedantu.com
Boiling Point 166.8 °C (sublimes) vedantu.com
Solubility Soluble in water (decomposes), carbon tetrachloride socccd.edubyjus.com

| Molecular Geometry | Trigonal bipyramidal (gas/liquid), Ionic lattice [PCl₄]⁺[PCl₆]⁻ (solid) testbook.combyjus.com |

Chemical Reactions of this compound

Reactant Products Reaction Type
Heat (strong) PCl₃ + Cl₂ Thermal Decomposition youtube.comtestbook.com
Water (H₂O) H₃PO₄ + HCl Hydrolysis youtube.comvedantu.com
Alcohols (R-OH) R-Cl + POCl₃ + HCl Chlorination wikipedia.org
Carboxylic Acids (R-COOH) R-COCl + POCl₃ + HCl Chlorination wikipedia.org
Metals (e.g., Zn) ZnCl₂ + PCl₃ Redox vedantu.com

| Phosphorus Pentoxide (P₄O₁₀) | POCl₃ | Synthesis of Phosphoryl Chloride wikipedia.orgvedantu.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula PCl5<br>Cl5P B148365 Phosphorus pentachloride CAS No. 10026-13-8

Properties

IUPAC Name

pentachloro-λ5-phosphane
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InChI

InChI=1S/Cl5P/c1-6(2,3,4)5
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InChI Key

UHZYTMXLRWXGPK-UHFFFAOYSA-N
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Canonical SMILES

P(Cl)(Cl)(Cl)(Cl)Cl
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Molecular Formula

Cl5P, PCl5
Record name PHOSPHORUS PENTACHLORIDE
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DSSTOX Substance ID

DTXSID9033896
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Molecular Weight

208.2 g/mol
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Physical Description

Phosphorus pentachloride is a greenish-yellow crystalline solid with an irritating odor. It is decomposed by water to form hydrochloric and phosphoric acid and heat. This heat may be sufficient to ignite surrounding combustible material. It is corrosive to metals and tissue. Long term exposure to low concentrations or short term exposure to high concentrations can result in adverse health effects from inhalation., Greenish-yellow crystalline solid with an irritating odor; [CAMEO], FUMING WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., White to pale-yellow, crystalline solid with a pungent, unpleasant odor.
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Boiling Point

320 °F at 760 mmHg (EPA, 1998), 159 °C (sublimes), Sublimes
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Solubility

Reacts with water (NIOSH, 2023), Hygroscopic, Sol in carbon disulfide, carbon tetrachloride, Reacts with water; soluble in carbon disulfide, carbon tetrachloride, Solubility in water: reaction, Reacts
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Density

3.6 (NIOSH, 2023) - Denser than water; will sink, 2.114 g/cu cm at 25.15 °C, Relative density (water = 1): 1.6, 3.60
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Vapor Density

7.2 (Air = 1), Relative vapor density (air = 1): 7.2
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Vapor Pressure

1 mmHg at 131.9 °F (EPA, 1998), 0.01 [mmHg], VP: 1 mm Hg at 55.5 °C (132 °F), 1.6 Pa (0.012 mm Hg) at 20 °C, Vapor pressure, Pa at 55.5 °C: 133, (132 °F): 1 mmHg
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Color/Form

White to pale yellow crystalline mass, Tetragonal crystals, White to pale-yellow, crystalline solid.

CAS No.

10026-13-8
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Melting Point

(decomposes) 298 °F (under pressure) sublimes at about 212 °F without melting (EPA, 1998), 160.5 °C /freezing point/, Melting point = 148 °C (under pressure); sublimes near 100 °C without melting, 324 °F (Sublimes)
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Record name PHOSPHORUS PENTACHLORIDE
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Record name Phosphorus pentachloride
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Structural Elucidation and Bonding Theories of Phosphorus Pentachloride

Gas Phase Molecular Geometry: Trigonal Bipyramidal Conformation and VSEPR Theory

In the gaseous and liquid states, phosphorus pentachloride adopts a trigonal bipyramidal geometry. quora.comquora.comquora.com This structure is a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory, which predicts the arrangement of electron pairs around a central atom to minimize repulsion. quora.comaceorganicchem.comindigoinstruments.com In PCl₅, the central phosphorus atom is bonded to five chlorine atoms with no lone pairs of electrons. quora.comvedantu.com This arrangement, designated as AX₅ in VSEPR notation, results in the trigonal bipyramidal shape. aceorganicchem.com

Hybridization Schemes: sp³d Hybridization of the Central Phosphorus Atom

To accommodate five bonding pairs, the central phosphorus atom undergoes sp³d hybridization. vedantu.comyoutube.comyoutube.com In its ground state, phosphorus possesses three unpaired electrons in its 3p orbitals. To form five bonds, an electron from the 3s orbital is promoted to an empty 3d orbital. vedantu.comyoutube.com This promotion results in five unpaired electrons, which then occupy five newly formed, equivalent sp³d hybrid orbitals. vedantu.comyoutube.com These hybrid orbitals are directed towards the vertices of a trigonal bipyramid, ready for bonding with the five chlorine atoms. youtube.comyoutube.com

Axial and Equatorial Bond Differentiation and Stability Considerations

The trigonal bipyramidal geometry of PCl₅ features two distinct types of chlorine-phosphorus bonds: axial and equatorial. quora.comquora.com Three of the chlorine atoms lie in a single plane, forming the equatorial positions with bond angles of 120° between them. quora.comyoutube.com The remaining two chlorine atoms are positioned above and below this plane, occupying the axial positions at a 90° angle to the equatorial plane. quora.comyoutube.com

This geometric arrangement leads to differences in bond length and stability. The axial bonds are longer and consequently weaker than the equatorial bonds. quora.comvedantu.com This is because the axial bond pairs experience greater repulsion from three equatorial bond pairs at 90°, whereas the equatorial bond pairs experience repulsion from only two axial bond pairs at 90° and two other equatorial pairs at a less repulsive 120° angle. quora.comyoutube.com This increased repulsion on the axial bonds causes them to elongate. youtube.com

Bond TypeBond Angle with Equatorial BondsBond Angle with Axial BondsRelative Length
Axial 90°180°Longer
Equatorial 120° (with other equatorial)90°Shorter

Quantum Chemical Descriptions of Hypervalency in PCl₅

The concept of hypervalency is often invoked to describe molecules like PCl₅, where the central atom appears to have more than eight electrons in its valence shell. tutorchase.com Traditionally, this was explained by the participation of d-orbitals in bonding, allowing for an "expanded octet." tutorchase.com However, modern quantum chemical calculations suggest that the role of d-orbitals may not be as significant as once thought. britannica.com

Alternative explanations propose that the bonding in hypervalent molecules can be described through a combination of resonance structures and ionic contributions, without necessitating d-orbital involvement. tutorchase.com Some studies even suggest that based on a quantitative definition of hypervalency, PCl₅ may not be considered a true hypervalent species. researchgate.netrsc.org These models emphasize the high degree of covalent character in the P-Cl bonds and associate hypervalency with chemical instability. researchgate.netrsc.org

Solid-State Crystalline Structure: Ionic Dissociation and Coordination Geometries

In the solid state, this compound undergoes a significant structural transformation, existing as an ionic lattice rather than discrete PCl₅ molecules. quora.com This solid is composed of tetrachlorophosphonium cations ([PCl₄]⁺) and hexachlorophosphate anions ([PCl₆]⁻). quora.comdoubtnut.com A metastable crystalline phase also exists, which is composed of [PCl₄]⁺ cations, [PCl₆]⁻ anions, and chloride anions (Cl⁻). quora.com

Formation of Tetrachlorophosphonium Cations ([PCl₄]⁺) and Hexachlorophosphate Anions ([PCl₆]⁻)

The formation of these ions in the solid state is a result of autoionization of PCl₅ molecules. quora.com This process can be represented as:

2 PCl₅ → [PCl₄]⁺ + [PCl₆]⁻

This ionic arrangement in the crystal lattice provides greater stability compared to a molecular solid of trigonal bipyramidal PCl₅ units.

Tetrahedral Geometry of [PCl₄]⁺ and Octahedral Geometry of [PCl₆]⁻

The geometries of the resulting ions are consistent with VSEPR theory. The tetrachlorophosphonium cation ([PCl₄]⁺) has a central phosphorus atom bonded to four chlorine atoms with no lone pairs. This results in a tetrahedral geometry with sp³ hybridization, and all P-Cl bond lengths are equivalent, measuring approximately 1.94 Å. youtube.commaterialsproject.org

The hexachlorophosphate anion ([PCl₆]⁻), on the other hand, features a central phosphorus atom bonded to six chlorine atoms. According to VSEPR theory, this arrangement leads to an octahedral geometry. quora.comquora.com The P-Cl bond lengths in the octahedral [PCl₆]⁻ ion are in the range of 2.14-2.19 Å. materialsproject.org One crystalline form shows four shorter P-Cl bonds at 2.15 Å and two longer ones at 2.16 Å. materialsproject.org

IonHybridizationGeometryP-Cl Bond Length (Å)
[PCl₄]⁺ sp³Tetrahedral~1.94
[PCl₆]⁻ sp³d²Octahedral2.14 - 2.19

Influence of Concentration and Solvent Polarity on Ionization Equilibria in Solution

The behavior of this compound (PCl₅) in solution is dictated by a delicate equilibrium between its molecular and ionic forms, which is profoundly affected by both the concentration of the solute and the polarity of the solvent. In non-polar solvents like carbon disulfide (CS₂) and carbon tetrachloride (CCl₄), PCl₅ predominantly exists as a discrete, neutral molecule with a trigonal bipyramidal geometry.

However, with an increase in the solvent's polarity, PCl₅ undergoes auto-ionization, establishing an equilibrium that favors the formation of ionic species. This process results in the formation of the tetrachlorophosphonium cation ([PCl₄]⁺) and the hexachlorophosphate anion ([PCl₆]⁻). The equilibrium can be described by the following equation:

2 PCl₅ ⇌ [PCl₄]⁺ + [PCl₆]⁻

In highly polar solvents, such as nitrobenzene (B124822) (C₆H₅NO₂), this equilibrium shifts significantly to the right, favoring the formation of the ionic pair. This is because polar solvent molecules can effectively solvate and stabilize the resulting ions. The extent of ionization is also directly influenced by the concentration of PCl₅. At lower concentrations, even in polar solvents, the molecular form may prevail. Conversely, as the concentration increases, the equilibrium shifts towards the formation of the ionic species.

Spectroscopic Characterization of this compound

A variety of spectroscopic techniques are instrumental in elucidating the structure and bonding of this compound across its different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid and Solution States

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the different phosphorus-containing species. In the solid state, the ³¹P NMR spectrum of PCl₅ provides clear evidence for its ionic structure, [PCl₄]⁺[PCl₆]⁻. It typically displays two distinct signals: a sharp peak at approximately -80 ppm, assigned to the tetrahedral [PCl₄]⁺ cation, and a broader resonance at a much lower field, around -280 to -300 ppm, which is attributed to the octahedral [PCl₆]⁻ anion.

In solution, the appearance of the ³¹P NMR spectrum is highly dependent on the solvent and concentration. While a single peak for molecular PCl₅ is observed in non-polar solvents, the spectra in polar solvents can be more complex. These may show separate signals for [PCl₄]⁺, [PCl₆]⁻, and molecular PCl₅, with the relative intensities of these peaks reflecting the position of the ionization equilibrium.

Table 1: ³¹P NMR Chemical Shifts for this compound Species

SpeciesChemical Shift (ppm)
[PCl₄]⁺~ -80
[PCl₆]⁻~ -280 to -300
PCl₅ (molecular)Varies with solvent

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy provide further insights into the structure of this compound by probing its vibrational modes. In the solid state, the Raman spectrum is consistent with the ionic formulation [PCl₄]⁺[PCl₆]⁻, showing strong bands that correspond to the vibrational modes of the tetrahedral [PCl₄]⁺ cation and the octahedral [PCl₆]⁻ anion. For example, the symmetric stretching mode (ν₁) of the [PCl₄]⁺ ion results in a strong, sharp band in the Raman spectrum around 450-460 cm⁻¹, while the symmetric stretch for the [PCl₆]⁻ anion appears at a lower frequency, typically between 350-360 cm⁻¹.

In non-polar solvents, where PCl₅ exists as a neutral molecule, the IR and Raman spectra exhibit the characteristic vibrational modes of a trigonal bipyramidal (D₃h) structure. In polar solvents, the observed spectra are a composite of the bands from molecular PCl₅ and the ionic species [PCl₄]⁺ and [PCl₆]⁻, with the relative intensities of the bands indicating the position of the equilibrium.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Species

SpeciesVibrational ModeRaman Frequency (cm⁻¹)IR Frequency (cm⁻¹)
[PCl₄]⁺ν₁ (A₁)~459Inactive
[PCl₄]⁺ν₃ (F₂)~658~658
[PCl₆]⁻ν₁ (A₁g)~359Inactive
[PCl₆]⁻ν₃ (F₁u)Inactive~445
PCl₅ (D₃h)P-Cl equatorial stretch~395~395
PCl₅ (D₃h)P-Cl axial stretch~580~580

Chemiluminescent Spectroscopic Investigations of PCl₅ Reactions

Chemiluminescence, the emission of light resulting from a chemical reaction, has been observed in certain reactions involving this compound. These studies offer valuable insights into the reaction mechanisms and the nature of the excited-state species that are formed. For instance, the reaction of PCl₅ with alkali metals like potassium can produce chemiluminescence. The emission spectra from these reactions can be complex and may include emissions from excited phosphorus-containing species. While not as commonly used for routine characterization as NMR or vibrational spectroscopy, chemiluminescence studies provide a specialized method for investigating the reactive chemistry of PCl₅.

Advanced Synthetic Methodologies Involving Phosphorus Pentachloride

Chlorination Reactions in Organic Synthesis

PCl₅ is a powerful chlorinating agent capable of converting various functional groups into their corresponding chlorides. Its reactivity stems from the electrophilic nature of the phosphorus atom and the presence of five labile chlorine atoms.

Conversions of Hydroxyl Groups to Chlorides

One of the most fundamental applications of phosphorus pentachloride in organic synthesis is the conversion of hydroxyl groups into chlorides. This transformation is applicable to both alcohols and carboxylic acids.

Alcohols to Alkyl Chlorides: Primary, secondary, and tertiary alcohols react with PCl₅ to yield the corresponding alkyl chlorides. askfilo.comchemguide.co.uk The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom of PCl₅. askfilo.com This is followed by the elimination of hydrogen chloride and phosphoryl chloride (POCl₃) to furnish the alkyl chloride. askfilo.comstackexchange.com While effective, other reagents like thionyl chloride (SOCl₂) are often preferred in laboratory settings for the synthesis of alkyl chlorides from alcohols, as the byproducts of the SOCl₂ reaction (sulfur dioxide and hydrogen chloride) are gaseous and thus more easily separated from the desired organic product. wikipedia.org

Carboxylic Acids to Acyl Chlorides: this compound is a classic and efficient reagent for the conversion of carboxylic acids to acyl chlorides. youtube.comjove.comchemguide.co.uk The reaction is typically carried out in the cold and results in the formation of the acyl chloride, phosphoryl chloride, and hydrogen chloride gas. chemguide.co.ukchemtube3d.com The acyl chloride can then be isolated by fractional distillation. chemguide.co.uk The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom, leading to the formation of a key intermediate that subsequently eliminates POCl₃ and HCl to yield the highly reactive acyl chloride. jove.comchemtube3d.com The formation of the very stable phosphorus-oxygen double bond in phosphoryl chloride is a significant driving force for this reaction. jove.com

Table 1: Conversion of Hydroxyl Groups to Chlorides with PCl₅

Starting Material Product Byproducts
Alcohol (R-OH) Alkyl Chloride (R-Cl) POCl₃, HCl
Carboxylic Acid (R-COOH) Acyl Chloride (R-COCl) POCl₃, HCl

Transformative Reactions of Carbonyl Groups to Dichloromethylene Groups

This compound can effectively convert the carbonyl group of aldehydes and ketones into a geminal dichloride (a dichloromethylene group). quora.comvedantu.com This reaction involves the initial attack of the carbonyl oxygen on the phosphorus atom of PCl₅. vedantu.comstackexchange.com The resulting intermediate then undergoes further reaction, ultimately leading to the replacement of the oxygen atom with two chlorine atoms. quora.comstackexchange.com For example, the reaction of propanone with PCl₅ yields 2,2-dichloropropane. vedantu.com

Stereochemical Investigations of PCl₅-Mediated Chlorinations

The stereochemical outcome of chlorinations using PCl₅ can be complex and is influenced by the substrate and reaction conditions. For secondary chiral alcohols, the reaction with PCl₅ often proceeds with an inversion of configuration, suggesting an Sₙ2-type mechanism. researchgate.net In contrast, the reaction with tertiary alcohols can lead to a more complicated stereochemical mixture. However, under very mild conditions, retention of configuration via an Sₙi-like mechanism can predominate. researchgate.net The stereospecificity of PCl₅ in chlorinating chiral alcohols has been a subject of considerable study. researchgate.net

Selective Chlorination of Specific Organic Substrates

This compound exhibits selectivity in its reactions with certain organic substrates.

α-Amino Acids: The reaction of α-amino acids with PCl₅ has been revisited and elucidated through spectroscopic and theoretical studies. unipi.it The reaction can be controlled to selectively produce the corresponding acyl chloride hydrochlorides in high yields. unipi.ityoutube.com For instance, the 1:1 molar reaction of L-proline with PCl₅ yields the corresponding acyl chloride hydrochloride, which can be unstable. However, using a 1:2 molar ratio of L-proline to PCl₅ selectively affords a more stable salt, [NH₂(CH₂)₃CHC(O)Cl][PCl₆]. unipi.it

Aldehydes to Nitriles: While the direct conversion of aldehydes to nitriles using PCl₅ is not a primary application, the dehydration of primary amides to nitriles is a well-established transformation. nih.govcommonorganicchemistry.commasterorganicchemistry.com Reagents like phosphorus pentoxide (P₂O₅), which can be conceptually related to the dehydrating power of PCl₅-derived species, are commonly used for this purpose. masterorganicchemistry.com

Synthesis of Organophosphorus and Inorganic Phosphorus Compounds

Beyond its role as a chlorinating agent in organic synthesis, PCl₅ is a crucial precursor for the synthesis of various phosphorus-containing compounds.

Preparation of Phosphoryl Chloride (POCl₃) and Phosphonates

Phosphoryl Chloride (POCl₃): Phosphoryl chloride is a significant industrial chemical and a common byproduct of many PCl₅ reactions. wikipedia.org It can also be intentionally synthesized from PCl₅. A key industrial method involves the reaction of this compound with phosphorus pentoxide (P₄O₁₀). wikipedia.orgsciencemadness.orgwikipedia.orgwebqc.orgsciencemadness.org The balanced chemical equation for this reaction is:

6 PCl₅ + P₄O₁₀ → 10 POCl₃ wikipedia.orgwebqc.org

This reaction can be conveniently carried out by chlorinating a mixture of phosphorus trichloride (B1173362) (PCl₃) and P₄O₁₀, which generates PCl₅ in situ. sciencemadness.org Hydrolysis of PCl₅ also yields POCl₃ as the initial product before further hydrolysis to phosphoric acid. wikipedia.orgsciencemadness.org

Phosphonates: While direct synthesis of phosphonates from PCl₅ is not the most common route, PCl₅ can be used to generate precursors for phosphonate (B1237965) synthesis. For instance, PCl₅ can be used to prepare phosphonyl chlorides from phosphonic acids or their esters, which can then be reacted with alcohols to form phosphonate esters. nih.govnih.gov However, this method can sometimes lead to a lack of selectivity between mono- and di-substitution. nih.gov More modern and milder methods for phosphonate synthesis often bypass the use of harsh reagents like PCl₅. nih.govorganic-chemistry.orgyoutube.com

Synthesis of Phosphazenes (Linear and Cyclic Oligomers)

Phosphazenes are a class of polymers with a backbone consisting of alternating phosphorus and nitrogen atoms. They can exist as cyclic oligomers or high molecular weight linear polymers and are known for their unique properties, including high thermal stability, flame retardancy, and biocompatibility. The synthesis of phosphazenes often involves the use of this compound as a key starting material. lcpo.frresearchgate.net

The controlled synthesis of cyclic chlorophosphazenes of a specific size is a significant area of research, as the ring size influences the properties and potential applications of the resulting materials. dtic.mil A notable method involves the controlled cyclization of linear oligodichlorophosphazenes. dtic.milkoreascience.kr

Research has demonstrated that short-chain linear phosphazene oligomers with the general formula Cl[PCl₂=N]n–PCl₃⁺PCl₆⁻ can be synthesized and subsequently cyclized to produce cyclic chlorophosphazenes. dtic.milkoreascience.kr These linear oligomers are often inert to cyclization when heated alone but can be induced to form cyclic structures in the presence of nitrogen-containing agents like hexamethyldisilazane (B44280) (HMDS) or ammonium (B1175870) chloride. dtic.milkoreascience.kr This approach allows for the targeted synthesis of specific cyclic phosphazenes, such as hexachlorocyclotriphosphazene ((NPCl₂)₃), by selecting the appropriate linear precursor. koreascience.kr

The process can be influenced by various factors, including the length of the linear phosphazene chain. Longer chains may have a tendency to undergo intermolecular crosslinking reactions rather than intramolecular cyclization, presenting a challenge in the synthesis of larger rings. koreascience.kr Overcoming these hurdles is a key focus of ongoing research to expand the library of accessible cyclic phosphazene structures. dtic.milkoreascience.kr

Yields of Cyclic Products from Linear Oligodichlorophosphazenes
Linear Oligomer Chain Length (n)Cyclization AgentMajor Cyclic ProductReference
2HMDS(NPCl₂)₃ koreascience.kr
3HMDS(NPCl₂)₄ koreascience.kr
4HMDS(NPCl₂)₅ koreascience.kr

The reaction between this compound and a nitrogen source, such as ammonium chloride (NH₄Cl) or hexamethyldisilazane (HMDS), is fundamental to the formation of phosphazenes.

Reaction with Ammonium Chloride (NH₄Cl):

A proposed mechanism suggests that PCl₅ exists as an ion pair, [PCl₄]⁺[PCl₆]⁻, and NH₄Cl dissociates into ammonia (B1221849) (NH₃) and hydrogen chloride (HCl). rsc.org A nucleophilic attack of the ammonia molecule on the positively charged phosphorus atom of the [PCl₄]⁺ cation initiates the process. rsc.org This leads to the formation of a reactive intermediate, trichlorophosphoraneimine (Cl₃P=NH), which can then react further to form the phosphazene chain. rsc.org

Reaction with Hexamethyldisilazane (HMDS):

The reaction of PCl₅ with HMDS offers an alternative route to phosphazenes and can be utilized in a one-pot synthesis of linear phosphazenes. rsc.org This method avoids the need to isolate the intermediate phosphoranimine. rsc.org The reaction can be controlled by the molar ratio of the reactants. rsc.org

The mechanism involves the initial formation of the monomer Cl₃P=NSiMe₃ at low temperatures. rsc.org As the temperature increases, the excess PCl₅ initiates a living cationic polymerization of the monomer, leading to the growth of the phosphazene chain. rsc.org This living polymerization allows for the control of the polymer's molecular weight by adjusting the monomer-to-initiator ratio. frontiersin.org The active centers of polymerization are the terminal trichlorophosphonium cations. rsc.org

Functionalization of Nanomaterials (e.g., Silicon Nanocrystals)

This compound has emerged as an effective reagent for the surface functionalization of nanomaterials, particularly hydride-terminated silicon nanocrystals (H-SiNCs). researchgate.net This functionalization is crucial for tailoring the properties of these nanomaterials for various applications.

A novel, single-step functionalization protocol has been developed that utilizes PCl₅ as a surface radical initiator. researchgate.net This method allows for the attachment of alkyl and alkenyl moieties to the surface of H-SiNCs at room temperature. researchgate.net The reaction is rapid and preserves the morphology and crystallinity of the silicon nanocrystals. researchgate.net

The proposed mechanism involves the cleavage of surface Si-Si bonds by chlorine radicals (Cl•) generated from PCl₅, leading to the formation of transient surface radicals on the silicon nanocrystals. researchgate.net These highly reactive sites then drive the functionalization reactions with alkenes and alkynes. researchgate.net

A significant outcome of this PCl₅-initiated functionalization is the enhancement of the photoluminescence (PL) of the silicon nanocrystals. researchgate.net The resulting functionalized SiNCs exhibit size-dependent photoluminescence that is approximately three times brighter than that of thermally hydrosilylated SiNCs, with a more than doubled absolute PL quantum yield (AQY). researchgate.net This high AQY makes these materials competitive with traditional chalcogenide-based quantum dots. researchgate.net

Furthermore, PCl₅-mediated etching has been used to tailor the surface chemistry of doped silicon nanocrystals, such as boron-doped SiNCs. This approach enables the functionalization with alkoxy ligands, providing a scalable route to solution-processable doped SiNCs with tunable properties.

Properties of PCl₅-Functionalized Silicon Nanocrystals
PropertyObservationReference
Reaction TimeRapid, single-step researchgate.net
Reaction TemperatureRoom temperature researchgate.net
Morphology and CrystallinityRetained researchgate.net
Photoluminescence Brightness~3x brighter than thermally hydrosilylated SiNCs researchgate.net
Absolute Quantum Yield (AQY)More than doubled researchgate.net

Generation of Lithium Hexafluorophosphate (B91526) (Li[PF₆]) for Advanced Battery Materials

Lithium hexafluorophosphate (LiPF₆) is a critical component of the electrolyte in most commercial lithium-ion batteries. This compound plays a vital role as a precursor in the synthesis of this essential battery material.

This process is generally carried out in a suitable solvent, and the purity of the final LiPF₆ product is crucial for the performance and safety of the lithium-ion battery. Various methods have been developed to optimize this synthesis, including processes that utilize lithium chloride (LiCl) as a lithium source in the reaction with PF₅ in the presence of HF. The cost of raw materials, such as lithium carbonate (which is converted to LiF) and PCl₅, is a significant factor in the economics of LiPF₆ production.

Catalytic Applications of this compound

While primarily known as a chlorinating agent and a reagent in various stoichiometric reactions, this compound also exhibits catalytic activity, particularly in initiating polymerization reactions.

This compound serves as an initiator in the living cationic polymerization of certain monomers, leading to the formation of high-performance polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net A prime example of this is in the synthesis of poly(dichlorophosphazene), a precursor to a wide range of high-performance poly(organophosphazenes). researchgate.net

The PCl₅-initiated polymerization of the phosphoranimine monomer Cl₃P=NSiMe₃ proceeds at ambient temperature and displays the characteristics of a living polymerization. researchgate.net This allows for the synthesis of well-defined poly(dichlorophosphazene), which is a key intermediate for creating materials with applications in biomedicine, such as drug delivery systems and tissue engineering scaffolds.

The mechanism of this polymerization involves the reaction of PCl₅ with the monomer to form a cationic species, [Cl₃P=N=PCl₃]⁺, which then propagates by the addition of more monomer units. This living cationic chain-growth polycondensation is a significant advancement as it provides a route to essentially linear, rather than branched, polyphosphazenes.

While PCl₅'s role is often described as an initiator, this initiation step is the catalytic event that triggers the polymerization process, leading to the formation of these advanced materials. Its ability to control the polymerization process is crucial for tailoring the properties of the final polymer for specific high-performance applications.

Role as a Lewis Acid Catalyst in Organic Transformations

As a Lewis acid, this compound can accept a pair of electrons, typically from oxygen- or nitrogen-containing functional groups. quora.com This interaction activates the substrate, rendering it more susceptible to subsequent chemical changes. This catalytic activity is pivotal in several important name reactions and general transformations. byjus.com

Beckmann Rearrangement:

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime to an N-substituted amide. wikipedia.org this compound is a frequently used reagent to promote this transformation. wikipedia.org The Lewis acidic nature of PCl₅ is crucial for the reaction to proceed. It activates the hydroxyl group of the oxime, converting it into a better leaving group. This facilitates the subsequent 1,2-migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. masterorganicchemistry.com

The efficiency of PCl₅ in this rearrangement has been demonstrated in various solvent systems, including ionic liquids. For instance, the combination of PCl₅ with room-temperature ionic liquids like 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) has been shown to be an effective catalytic medium for the Beckmann rearrangement of ketoximes, providing high conversion and selectivity under relatively mild conditions. ionike.com

Below is a table summarizing the results of PCl₅-catalyzed Beckmann rearrangement in an ionic liquid medium.

Table 1: Beckmann Rearrangement of Ketoximes in BMImBF₄/PCl₅ Catalytic Media

Entry Substrate Conversion (%) Selectivity for Amide/Lactam (%) Other Products (%)
1 Cyclohexanone oxime 96.6 95.2 4.4
2 Acetone oxime 99.1 98.4 1.6
3 Cyclopentanone oxime 100 0 (Fragmentation) 100

Data sourced from Peng, J. & Deng, Y. (2001). ionike.com

Cyclization and Condensation Reactions:

This compound is also employed as a catalyst in various cyclization and condensation reactions. byjus.com Its ability to activate functional groups is key to promoting intramolecular and intermolecular bond formations.

A notable example is the synthesis of 2,5-diketopiperazines, which are cyclic dipeptides formed from the condensation of two amino acids. The reaction of L-proline with PCl₅, initially aimed at forming the acyl chloride, can lead to the formation of the corresponding 2,5-diketopiperazine. In one study, the L-proline-derived 2,5-diketopiperazine was recovered in approximately 60% yield from a dichloromethane (B109758) solution after several days at room temperature. unipi.it This process involves the initial activation of the carboxylic acid group, followed by intermolecular condensation and cyclization.

The general principle in PCl₅-catalyzed condensation reactions, such as amide bond formation, often involves the in-situ generation of a more reactive intermediate. For example, by converting a carboxylic acid into a highly reactive acyl chloride, PCl₅ facilitates the subsequent reaction with an amine to form an amide, a process that would otherwise require more forcing conditions. youtube.com

Mechanistic Insights into PCl₅-Catalyzed Reactions

The catalytic action of this compound in the aforementioned reactions stems from its powerful Lewis acidic character. The phosphorus atom in PCl₅ is electron-deficient and possesses accessible, empty d-orbitals, making it an excellent electron-pair acceptor. quora.com The general mechanism of catalysis begins with the coordination of the Lewis basic atom of the organic substrate (typically oxygen or nitrogen) to the phosphorus center of PCl₅.

Activation of Carbonyl and Hydroxyl Groups:

In reactions involving carbonyl compounds like ketones and carboxylic acids, the lone pair of electrons on the carbonyl oxygen attacks the phosphorus atom of PCl₅. youtube.comstackexchange.com

With Ketones: The initial adduct formation is followed by an intramolecular attack of a chloride ion on the electrophilic carbonyl carbon. This leads to the formation of a chlorocarbocation intermediate after the departure of a stable phosphoryl chloride (POCl₃) moiety. A final attack by another chloride ion results in the formation of a geminal dichloride. quora.com

With Carboxylic Acids: The interaction between the carboxylic acid's carbonyl oxygen and PCl₅ leads to the formation of an acyl chloride, POCl₃, and hydrogen chloride (HCl). youtube.comyoutube.com The acyl chloride is a much more reactive acylating agent than the parent carboxylic acid, thus facilitating subsequent reactions like esterification or amidation.

With Oximes (Beckmann Rearrangement): In the Beckmann rearrangement, the oxygen of the oxime's hydroxyl group acts as the Lewis base. It attacks PCl₅, forming an intermediate where the hydroxyl group is converted into a good leaving group (e.g., -OPCl₄). The departure of this group is accompanied by the migration of the anti-periplanar alkyl or aryl group to the electron-deficient nitrogen atom, which is the key rearrangement step. masterorganicchemistry.com

The solid-state ionic nature of this compound, existing as [PCl₄]⁺[PCl₆]⁻, can also play a role in its reactivity. The electrophilic cation [PCl₄]⁺ can be the species that initially interacts with the substrate's Lewis basic site. stackexchange.com

In essence, the overarching mechanistic theme in PCl₅-catalyzed reactions is the activation of the substrate through Lewis acid-base interaction. This initial coordination polarizes the substrate, creates a good leaving group, or generates a highly reactive intermediate, thereby lowering the activation energy for the desired transformation.

Reaction Mechanisms and Pathways of Phosphorus Pentachloride

Mechanistic Studies of PCl₅ Reactions with Organic Substrates

Phosphorus pentachloride is a versatile reagent for the chlorination of a wide array of organic compounds. The mechanistic pathways of these reactions are intricately linked to the nature of the organic substrate, the solvent, and the presence of catalysts or initiators.

The chlorination of organic compounds by this compound can proceed through either ionic or radical mechanisms, a dichotomy largely influenced by the solvent and reaction conditions. acs.orgresearchgate.net

Ionic Pathways: In polar solvents, such as nitromethane, PCl₅ promotes ionic chlorination. acs.orgworldscientific.com This is attributed to the stabilization of ionic intermediates. For instance, the reaction of PCl₅ with alcohols to form alkyl chlorides is a classic example of an ionic substitution reaction. The mechanism is generally considered to be Sₙ2, involving the initial formation of a chlorophosphonium salt intermediate. youtube.comyoutube.com The chloride ion then acts as a nucleophile, attacking the carbon atom and displacing the oxygen. This typically results in an inversion of configuration at the chiral center. However, for some sterically hindered secondary alcohols, an Sₙi (internal nucleophilic substitution) mechanism leading to retention of configuration has been proposed.

Radical Pathways: In nonpolar solvents and often initiated by heat, UV light, or radical initiators like benzoyl peroxide, PCl₅ can effect radical chlorination. acs.orgresearchgate.net This is particularly observed in the chlorination of alkanes and the side chains of arylalkanes. acs.orgacs.org The reaction is catalyzed by PCl₅ and can be carried out in the dark at or above room temperature. acs.org The mechanism involves the homolytic cleavage of a chlorine-chlorine bond, generating chlorine radicals which then propagate a chain reaction. This pathway is favored in solvents of low polarity, such as carbon tetrachloride. acs.org

The choice between ionic and radical pathways can be directed by the solvent system, as summarized in the table below.

Solvent PolarityPredominant MechanismSubstrate Example
High (e.g., Nitromethane) IonicAlcohols, Mesitylene (ring chlorination)
Low (e.g., Carbon Tetrachloride) RadicalAlkanes, Arylalkanes (side-chain chlorination)
Intermediate (e.g., Dichloromethane) Can be either, depending on other factorsVarious organic substrates

This table illustrates the general trend of solvent influence on the chlorination mechanism with PCl₅.

The reactions of this compound with organic substrates proceed through various intermediates and transition states. In the conversion of alcohols to alkyl chlorides, the key intermediate is an alkoxychlorophosphorane or a chlorophosphonium salt. youtube.comyoutube.com The subsequent step involves a nucleophilic attack by a chloride ion on the alkyl group. For primary and less hindered secondary alcohols, this proceeds through a classic Sₙ2 transition state, leading to inversion of stereochemistry. libretexts.org

In the reaction with carboxylic acids to form acyl chlorides, a proposed mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the phosphorus atom of PCl₅. This is followed by the elimination of HCl and the formation of an acyloxyphosphonium intermediate. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and phosphorus oxychloride (POCl₃).

The reaction with tertiary amides, like dimethylformamide (DMF), leads to the formation of the Vilsmeier reagent, which is a chloromethyleneammonium salt. wikipedia.org This reagent is a key intermediate in the Vilsmeier-Haack reaction, used for the formylation of aromatic compounds.

A summary of key intermediates in PCl₅ reactions is presented below.

ReactionSubstrateKey Intermediate(s)
Alcohol Chlorination R-OHAlkoxychlorophosphorane, Chlorophosphonium salt
Carboxylic Acid Chlorination R-COOHAcyloxyphosphonium intermediate
Vilsmeier Reagent Formation Dimethylformamide (DMF)Chloromethyleneammonium salt

This table highlights some of the well-established intermediates in PCl₅-mediated organic transformations.

Solvents play a crucial role in directing the reaction pathways and, consequently, the selectivity of PCl₅-mediated transformations. As previously mentioned, polar solvents favor ionic mechanisms, while nonpolar solvents promote radical pathways. acs.orgresearchgate.net This can dramatically alter the product distribution. For example, in the chlorination of arylalkanes, polar solvents lead to electrophilic substitution on the aromatic ring (ionic pathway), whereas nonpolar solvents result in the chlorination of the alkyl side chain (radical pathway). acs.org

The structure of PCl₅ in solution is also influenced by the solvent. In nonpolar solvents like carbon disulfide (CS₂) and carbon tetrachloride (CCl₄), PCl₅ exists as a neutral, trigonal bipyramidal molecule. wikipedia.org In polar solvents, it can undergo autoionization to form ionic species such as [PCl₄]⁺ and [PCl₆]⁻. wikipedia.org This change in the nature of the PCl₅ species in solution directly impacts its reactivity and the mechanism it will follow.

The selectivity of certain reactions can also be temperature-dependent, which can be coupled with solvent effects. For instance, in some reactions involving arynes and aliphatic alcohols, a switch in selectivity has been observed with changing temperature, leading to different products. researchgate.net While not a direct PCl₅ reaction, this illustrates the principle that reaction conditions, including solvent and temperature, are critical in determining the outcome of a reaction.

Mechanisms of Inorganic Compound Chlorination

This compound is also a potent chlorinating agent for a variety of inorganic compounds, including metal oxides and halides.

This compound reacts with a number of metal oxides to produce the corresponding metal chlorides and phosphorus oxychloride. For example, it can be used to convert titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃) to their respective chlorides, although specific mechanistic studies for these reactions are not extensively detailed in readily available literature. The driving force for these reactions is often the formation of the strong P=O bond in phosphorus oxychloride.

The reaction of PCl₅ with certain metal chlorides has been studied using Raman spectroscopy. In these reactions, PCl₅ can act as a chloride ion acceptor or donor, leading to the formation of complex salts. For example, the interaction of molten PCl₅ with solid lead(II) chloride (PbCl₂) or cerium(III) chloride (CeCl₃) in a chlorine atmosphere results in the formation of double compounds, (PCl₄)₂PbCl₆ and (PCl₄)₂CeCl₆, respectively. These compounds contain the tetrachlorophosphonium cation ([PCl₄]⁺) and complex chloride anions of the metals.

A summary of observed reactions between PCl₅ and various metal chlorides is presented in the table below.

Metal ChlorideReaction ConditionsProduct(s)
PbCl₂ Molten PCl₅, Chlorine atmosphere, 445 K(PCl₄)₂PbCl₆
CeCl₃ Molten PCl₅, Chlorine atmosphere, 445 K(PCl₄)₂CeCl₆
MgCl₂, CdCl₂, MnCl₂, CoCl₂, NiCl₂, CuCl₂ Molten PCl₅, ~618 KComplex salts containing [PCl₄]⁺ and metal chloride anions
LnCl₃ (Ln = Sc, Y, La-Lu) Molten PCl₅, ~618 KComplex salts containing [PCl₄]⁺ and lanthanide chloride anions
CsCl Molten PCl₅Cs⁺[PCl₆]⁻

This table, based on Raman spectroscopy studies, shows the formation of complex ionic compounds from the reaction of PCl₅ with various metal chlorides.

In the gas phase, this compound exists in equilibrium with phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂). worldscientific.comdoubtnut.compearson.com

PCl₅(g) ⇌ PCl₃(g) + Cl₂(g)

This decomposition is an endothermic process, and the equilibrium shifts towards the products at higher temperatures. doubtnut.comyoutube.comyoutube.com At 180 °C, the degree of dissociation is approximately 40%. worldscientific.com The kinetics of this decomposition have been studied by monitoring the change in pressure over time. pearson.com The reaction is unimolecular in the forward direction and bimolecular in the reverse.

The gaseous-phase reactions of PCl₅ with other compounds are less well-documented in terms of detailed mechanistic studies. However, the principles of gas-phase kinetics, including collision theory and transition state theory, would apply. For instance, in a hypothetical reaction with methane (B114726) in the gas phase, one might expect a radical mechanism to be initiated by the thermal dissociation of PCl₅, followed by a chain reaction involving chlorine atoms and methyl radicals, similar to the free-radical halogenation of alkanes. libretexts.orgyoutube.com

The table below summarizes the thermodynamic aspects of the gas-phase decomposition of PCl₅.

Thermodynamic ParameterValueInterpretation
ΔH (Enthalpy Change) > 0 (Endothermic)The reaction requires an input of energy to proceed.
ΔS (Entropy Change) > 0The reaction leads to an increase in the number of moles of gas, resulting in greater disorder.

This table provides a qualitative overview of the thermodynamics of PCl₅ gas-phase decomposition.

Dissociation and Association Equilibria of this compound

This compound (PCl₅) is notable for its participation in various dissociation and association equilibria, which are highly dependent on its physical state and chemical environment.

In the gaseous state, this compound exists in a reversible equilibrium with phosphorus trichloride (PCl₃) and chlorine (Cl₂). This thermal dissociation is a classic example of a homogeneous gaseous equilibrium. brainkart.com The reaction is endothermic, meaning the equilibrium shifts towards the products upon heating. youtube.comdoubtnut.com

The equilibrium can be represented as: PCl₅(g) ⇌ PCl₃(g) + Cl₂(g)

The position of the equilibrium is influenced by temperature and pressure. An increase in temperature favors the forward reaction, leading to a higher degree of dissociation. youtube.com For instance, at 180°C, the degree of dissociation is approximately 40%, while at 300°C, dissociation is nearly 100%. youtube.comwikipedia.org Conversely, an increase in total pressure shifts the equilibrium to the left, favoring the formation of PCl₅, as this side has fewer moles of gas. brainkart.com The presence of either product, PCl₃ or Cl₂, in the reaction vessel will also suppress the dissociation of PCl₅ according to Le Châtelier's principle. byjus.com

The equilibrium constant for this reaction can be expressed in terms of concentrations (Kc) or partial pressures (Kp). doubtnut.comstackexchange.com The relationship between them is given by Kp = Kc(RT)Δn, where Δn for this reaction is 1. doubtnut.com

Below is a table showing examples of the equilibrium constant at various temperatures.

Temperature (°C)Temperature (K)Equilibrium Constant (Kc or Kp)Notes
200473Kc = 8.3 x 10⁻³ mol/L doubtnut.comyoutube.comThe forward reaction is endothermic (ΔrH° = 124.0 kJ/mol). doubtnut.com
250523Kp = 1.05 atm chegg.com
300573Kp = 11.8 atm doubtnut.com

This table provides illustrative values from various sources and experimental conditions.

While PCl₅ exists as a neutral molecule in the gas phase and in nonpolar solvents like carbon tetrachloride (CCl₄), it exhibits ionic behavior in the solid state and in polar solvents. wikipedia.orgquora.com This phenomenon is due to self-ionization, where PCl₅ molecules dissociate into ionic species. The nature of this ionization is dependent on the concentration of the solution. wikipedia.orgquora.com

In dilute solutions of polar solvents, such as nitrobenzene (B124822), PCl₅ undergoes dissociation to form the tetrachlorophosphonium cation ([PCl₄]⁺) and a chloride anion (Cl⁻). wikipedia.orgquora.comquora.com

Equilibrium in Dilute Polar Solvents: PCl₅ ⇌ [PCl₄]⁺ + Cl⁻

As the concentration of this compound in the polar solvent increases, a second, more complex equilibrium becomes more significant. In this process, two PCl₅ molecules interact. One molecule transfers a chloride ion to the other, resulting in the formation of the tetrachlorophosphonium cation ([PCl₄]⁺) and the hexachlorophosphate anion ([PCl₆]⁻). wikipedia.orgquora.comdoubtnut.com This is the same ionic structure found in solid PCl₅. byjus.comquora.com

Equilibrium in Concentrated Polar Solvents: 2PCl₅ ⇌ [PCl₄]⁺ + [PCl₆]⁻

The resulting ionic species have distinct geometries. The [PCl₄]⁺ cation adopts a tetrahedral shape, while the [PCl₆]⁻ anion has an octahedral geometry. wikipedia.orgdoubtnut.comdoubtnut.com This change in structure involves a change in the hybridization of the central phosphorus atom from sp³d in the neutral PCl₅ molecule to sp³ in the [PCl₄]⁺ cation and sp³d² in the [PCl₆]⁻ anion. tardigrade.ininfinitylearn.com

ConditionEquilibrium EquationIonic Species FormedGeometry of Ions
Dilute Polar SolventPCl₅ ⇌ [PCl₄]⁺ + Cl⁻[PCl₄]⁺, Cl⁻Tetrahedral, N/A
Concentrated Polar Solvent / Solid State2PCl₅ ⇌ [PCl₄]⁺ + [PCl₆]⁻[PCl₄]⁺, [PCl₆]⁻Tetrahedral, Octahedral

This table summarizes the self-ionization equilibria of PCl₅.

Theoretical and Computational Investigations of Reaction Mechanisms

The intricate reaction mechanisms of this compound, including its dissociation and reactivity, have been subjects of theoretical and computational study. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations are employed to map out the potential energy surface of its reactions. This allows researchers to identify the most likely reaction pathways by calculating the energies of reactants, products, and any intermediates. A crucial outcome of these studies is the determination of energy barriers (activation energies), which are fundamental to understanding reaction rates. By probing the minimum energy pathways, DFT can elucidate the step-by-step mechanism of processes like dissociation or reactions with other substrates.

Ab initio computational methods, which are based on quantum chemistry from first principles without reliance on empirical data, provide a highly accurate means of studying the reactivity of molecules like PCl₅. These calculations can model bond breaking and formation with precision.

Molecular Dynamics (MD) simulations complement these static calculations by modeling the physical movement of atoms and molecules over time. An MD simulation of PCl₅ could, for example, model the dynamic process of its dissociation in the gas phase or its self-ionization in a solvent. By simulating the trajectories of the atoms, MD provides a detailed picture of the reactive event as it unfolds, capturing the complex interplay of molecular motion and chemical transformation.

Many chemical reactions, including those involving PCl₅, proceed through short-lived, high-energy structures known as transition states and intermediates. These species are often unstable and exist for fractions of a second, making their direct experimental observation challenging. Computational modeling is an indispensable tool for characterizing these fleeting structures. By calculating the properties of transition states, chemists can understand the energetic requirements of a reaction. Similarly, modeling the structure and stability of intermediate species provides a more complete picture of the reaction mechanism. For PCl₅, this could include modeling the transition state for the loss of a chlorine atom or characterizing the ionic intermediates formed during self-ionization.

Analysis of Reaction Phases and Reaction Valley Approaches in PCl₅ Systems

The reactivity of this compound (PCl₅) is complex and can be understood by examining its behavior in different phases and through computational reaction valley approaches. In the gaseous and liquid states, PCl₅ typically exists with a trigonal bipyramidal structure. aakash.ac.in However, in the solid state, it often takes on an ionic form, [PCl₄]⁺[PCl₆]⁻, which enhances its crystalline nature. byjus.com This variability in structure across different phases plays a significant role in its reaction pathways.

The reactions of PCl₅ are diverse and have been the subject of detailed mechanistic studies. For instance, its reaction with ketones is proposed to proceed through the formation of a chlorocarbonium ion. researchgate.net Furthermore, computational analyses have been employed to elucidate the most likely reaction pathways in various PCl₅-involved reactions. These studies often calculate the heats of reaction for the interconversion of intermediates to determine the most energetically favorable routes. nih.gov

One of the well-known reactions of PCl₅ is its thermal decomposition. When heated, PCl₅ dissociates into phosphorus trichloride (PCl₃) and chlorine (Cl₂). simply.science This equilibrium is a key characteristic of PCl₅ chemistry.

PCl₅ + heat ⇌ PCl₃ + Cl₂ webqc.org

The reaction phases and pathways of PCl₅ are also critical in the context of polymerization. In the PCl₅-initiated living cationic chain growth polycondensation of N-silylphosphoranimine (Cl₃P=NSiMe₃) to produce poly(dichlorophosphazene), [N=PCl₂]n, studies have shown that propagation can occur at both ends of the growing polymer chain. researchgate.net The [PCl₆]⁻ anion, initially considered a non-participating counterion, has been found to be reactive and can initiate oligomerization and polymerization. researchgate.net

A summary of key reactions involving PCl₅ highlights its role as a potent chlorinating agent.

ReactantProduct(s)Reaction Type
Water (H₂O)Phosphorus oxychloride (POCl₃) and Hydrogen chloride (HCl)Hydrolysis wikipedia.org
Hot Water (H₂O)Orthophosphoric acid (H₃PO₄) and Hydrogen chloride (HCl)Complete Hydrolysis wikipedia.org
Alcohols (R-OH)Alkyl chlorides (R-Cl), Phosphorus oxychloride (POCl₃), and Hydrogen chloride (HCl)Chlorination
Carboxylic Acids (R-COOH)Acyl chlorides (R-COCl), Phosphorus oxychloride (POCl₃), and Hydrogen chloride (HCl)Chlorination
Sulfur Dioxide (SO₂)Thionyl chloride (SOCl₂) and Phosphorus oxychloride (POCl₃)Chlorination simply.science
Phosphorus Pentoxide (P₄O₁₀)Phosphorus oxychloride (POCl₃)Chlorination wikipedia.org

The ionization of PCl₅ in solution also presents multiple equilibria. In polar solvents, two competing equilibria are observed:

2PCl₅ ⇌ [PCl₄]⁺ + [PCl₆]⁻

PCl₅ ⇌ [PCl₄]⁺ + Cl⁻

The first equilibrium is more dominant at higher concentrations, while the second prevails at lower concentrations. researchgate.net These equilibria underscore the electrophilic nature of PCl₅.

Emerging Research Frontiers and Future Directions for Phosphorus Pentachloride

Development of More Sustainable and Controlled PCl₅-Based Syntheses

The high reactivity and toxicity of traditional chlorinating agents like phosphorus pentachloride present significant challenges. thieme-connect.de Modern research is focused on developing greener and more controlled synthetic methods to mitigate these issues. Key trends include the exploration of eco-friendly chlorine sources such as sodium chloride (NaCl) and hydrogen chloride (HCl) in conjunction with new activation methods. thieme-connect.deresearchgate.net

One approach to achieving more controlled synthesis is through process optimization. For instance, a method for producing high-purity PCl₅ involves a staged temperature control process. In this method, phosphorus trichloride (B1173362) and chlorine gas react in a gas-gas convection manner, which enhances the reaction rate and yield. The process includes the sublimation and recondensation of PCl₅ to improve purity, with residual chlorine gas being absorbed by a sodium hydroxide (B78521) solution to minimize environmental release. google.com Another controlled process involves reacting liquid phosphorus trichloride with a deficit of chlorine, followed by cooling to crystallize the PCl₅, allowing for separation from the mother liquor. google.com

The development of new catalytic systems is also a promising avenue. While PCl₅ itself can act as a catalyst, researchers are exploring mediators that can activate more benign chlorinating agents, thereby reducing the reliance on PCl₅. researchgate.net The goal is to create synthetic pathways that are not only more efficient but also adhere to the principles of green chemistry, minimizing waste and hazardous byproducts. thieme-connect.de

Table 1: Comparison of Traditional and Emerging PCl₅ Synthesis Approaches

FeatureTraditional SynthesisEmerging Sustainable Approaches
Chlorine Source Elemental Chlorine (Cl₂)NaCl, HCl, other benign sources thieme-connect.deresearchgate.net
Control Often difficult, can lead to byproductsStaged temperature control, deficit reactant methods google.comgoogle.com
Catalysis Often self-catalyzed or uses harsh catalystsDevelopment of new mediators and catalysts researchgate.net
Byproducts Can generate significant hazardous wasteMinimized through process optimization and greener reagents thieme-connect.degoogle.com
Purity May require extensive purificationHigh-purity products through controlled processes google.com

Exploration of PCl₅ in Novel Materials Science Applications

The utility of this compound extends beyond traditional organic synthesis into the realm of advanced materials. Its ability to functionalize surfaces and initiate polymerization makes it a valuable tool for creating materials with novel properties.

A significant application is in the functionalization of silicon nanocrystals (H-SiNCs). PCl₅ can act as a surface radical initiator to introduce alkyl and alkenyl moieties to the surface of H-SiNCs. This one-step, room-temperature reaction preserves the morphology and crystallinity of the nanocrystals while enhancing their photoluminescence, making them potential competitors for chalcogenide-based quantum dots in various applications. nih.gov

In polymer science, PCl₅ is used in the synthesis of various functional polymers. It is a key reagent in the production of flame retardants, plasticizers, and stabilizers for plastics. quora.comcoherentmarketinsights.comscimplify.com For example, it is used to produce phosphoryl chloride (POCl₃), a precursor for many of these additives. coherentmarketinsights.comscimplify.com The growing demand for flame-retardant materials in plastics and textiles continues to drive research in this area. coherentmarketinsights.com PCl₅ is also involved in the synthesis of phosphonitrilic chlorides, which can be polymerized to create flame-resistant materials and precursors for ceramics. scimplify.com

Furthermore, the reactivity of PCl₅ with silica (B1680970) surfaces is being explored to create new hybrid materials. Solid-state NMR studies have shown that PCl₅ reacts with surface silanol (B1196071) groups on silica gel to form phosphorus-oxygen-silicon linkages, including bridging structures. nih.govfigshare.com These modified silica materials could have applications in catalysis, chromatography, and as specialized fillers.

Table 2: Applications of PCl₅ in Materials Science

Application AreaDescriptionKey Research Findings
Silicon Nanocrystals Functionalization of hydride-terminated silicon nanocrystals (H-SiNCs). nih.govPCl₅ acts as a surface radical initiator, leading to brighter and more stable photoluminescence. nih.gov
Functional Polymers Synthesis of flame retardants, plasticizers, and polymer stabilizers. quora.comcoherentmarketinsights.comscimplify.comPCl₅ is a precursor to phosphoryl chloride and phosphonitrilic chlorides, which are key components in these materials. coherentmarketinsights.comscimplify.com
Modified Silica Reaction with silica surfaces to create hybrid materials. nih.govfigshare.comFormation of Si-O-P linkages, including bridging structures between adjacent silanol sites. nih.govfigshare.com
Other Applications Used in the production of polyvinyl chloride (PVC) and as a catalyst in polymer chemistry. scimplify.comsocccd.edu

Advanced Computational Prediction and Design of PCl₅-Mediated Reactions

Computational chemistry is becoming an indispensable tool for understanding and predicting the outcomes of complex chemical reactions, including those involving this compound. Methods like Density Functional Theory (DFT) are being employed to elucidate reaction mechanisms and predict the feasibility of new synthetic routes. unipi.itnjit.edu

For instance, DFT calculations have been used to gain insights into the chlorination of α-amino acids with PCl₅. These studies help to optimize the structures of the resulting products and understand their relative stabilities. unipi.it By modeling the reaction pathways, researchers can predict the formation of intermediates and transition states, which is crucial for designing more selective and efficient reactions. njit.edu

The broader field of computational reaction prediction is rapidly advancing. By combining quantum mechanics and molecular mechanics (QM/MM), it is possible to explore complex reaction networks and identify promising new transformations. nih.gov Automated cheminformatic workflows that use expert-encoded elementary reaction templates can construct mechanistic networks to predict the products of multicomponent reactions. chemrxiv.org This "virtual flask" approach allows for the rapid screening of different reactants and conditions, accelerating the discovery of novel reactions and minimizing the need for extensive trial-and-error experimentation. chemrxiv.orgnih.gov

The ultimate goal is to move from explaining observed reactivity to predicting and designing new PCl₅-mediated reactions in silico. This predictive power will enable the rational design of catalysts and synthetic routes for the creation of complex molecules with desired properties, making the process of chemical discovery more efficient and systematic. nih.gov

Table 3: Computational Approaches in PCl₅ Chemistry

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT) Elucidation of reaction mechanisms, such as the chlorination of α-amino acids. unipi.itOptimization of product structures, understanding of relative stabilities, and characterization of intermediates. unipi.it
Quantum Mechanics/Molecular Mechanics (QM/MM) Exploration of complex chemical reactions and synthesis prediction. nih.govBuilding predictive models for reaction outcomes. nih.gov
Automated Mechanistic Network Analysis Ideation and evaluation of novel multicomponent reactions. chemrxiv.orgnih.govRapid screening of starting materials and conditions to identify promising new transformations. chemrxiv.org

Unraveling Complex Multi-Step Reaction Mechanisms Involving PCl₅

Many reactions involving this compound proceed through complex, multi-step mechanisms that can be challenging to decipher experimentally. Modern analytical techniques, particularly ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in shedding light on these intricate pathways.

A classic example is the reaction between PCl₅ and ammonium (B1175870) chloride (NH₄Cl) to form phosphonitrilic chlorides. ³¹P NMR studies have revealed that this reaction occurs in two main phases. The first phase involves the formation of the intermediate Cl₃PNPCl₃⁺PCl₆⁻. In the second phase, this intermediate reacts with additional NH₄Cl to produce linear phosphonitrilic chlorides, which then undergo cyclization. rsc.org Understanding this step-wise process is crucial for controlling the final product distribution.

The mechanisms of PCl₅ reactions with organic compounds are also a subject of ongoing investigation. For example, the reaction with ketones is proposed to proceed through the formation of a chlorocarbonium ion intermediate. researchgate.net In the reaction with α-amino acids, spectroscopic and DFT studies have helped to elucidate the formation and subsequent degradation pathways of the acylchloride products. unipi.it The use of mixtures of PCl₅ and phosphoryl chloride (POCl₃) can lead to interesting and sometimes unexpected reactions like ring cyclization and aromatization, highlighting the complexity of these systems. indianchemicalsociety.comepa.gov

The concept of "pseudoelementary steps" is a useful tool for analyzing the kinetics of such complex, multistep reactions. This approach simplifies the reaction network into a series of composite steps, making it easier to build initial mechanistic models from experimental data. nih.gov As our understanding of these fundamental mechanisms deepens, so too will our ability to control and exploit the rich chemistry of this compound.

Q & A

Q. What are the established laboratory methods for synthesizing phosphorus pentachloride, and how are impurities minimized?

this compound is synthesized via two primary routes:

  • Direct chlorination of PCl₃ : PCl₃ + Cl₂ → PCl₅\text{PCl₃ + Cl₂ → PCl₅}, conducted in anhydrous conditions at 40–60°C with controlled gas flow to prevent over-chlorination .
  • Reaction of white phosphorus (P₄) with excess Cl₂ : P₄ + 10Cl₂ → 4PCl₅\text{P₄ + 10Cl₂ → 4PCl₅}, requiring rigorous temperature control to avoid explosive intermediates . Impurities like unreacted PCl₃ or Cl₂ are removed via vacuum sublimation at 160–170°C under inert gas . Purity is confirmed by melting point analysis (166–167°C) and gas chromatography .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Vibrational spectroscopy : IR and Raman spectra identify P-Cl stretching modes (400–600 cm⁻¹) and confirm molecular symmetry .
  • X-ray diffraction (XRD) : Resolves the trigonal bipyramidal geometry in solid-state structures .
  • Mass spectrometry : Detects dissociation products (e.g., PCl₃⁺ and Cl⁻) under electron ionization .

Q. How should this compound be stored to prevent hydrolysis, and what are the risks of contamination?

PCl₅ must be stored in airtight, moisture-resistant containers under inert gas (e.g., N₂ or Ar) at temperatures below 25°C. Hydrolysis produces HCl and H₃PO₄, which can corrode equipment and alter reaction outcomes. Contamination checks include pH testing of residues and Karl Fischer titration for moisture .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of this compound in chlorination reactions?

PCl₅ exhibits solvent-dependent behavior:

  • In non-polar solvents (e.g., CCl₄) , it remains undissociated, acting as a Lewis acid catalyst for Friedel-Crafts alkylation .
  • In polar aprotic solvents (e.g., CH₃CN) , partial dissociation into PCl₄⁺\text{PCl₄⁺} and PCl₆⁻\text{PCl₆⁻} enhances electrophilic chlorination of alcohols or ethers . Solvent choice directly impacts reaction kinetics and product selectivity, as shown in studies comparing chlorination yields in benzene vs. acetonitrile .

Q. What mechanistic pathways explain PCl₅’s role in converting alcohols to alkyl chlorides?

The reaction proceeds via SN2 nucleophilic substitution :

  • PCl₅ coordinates with the hydroxyl oxygen, forming a phosphorylated intermediate.
  • Cl⁻ attacks the α-carbon, displacing the phosphoryl group as POCl₃\text{POCl₃}. Side reactions (e.g., elimination) are minimized by maintaining low temperatures (−10°C to 0°C) and stoichiometric excess of PCl₅ .

Q. How can researchers resolve contradictions in reported reaction yields for PCl₅-mediated syntheses?

Discrepancies often arise from:

  • Moisture content : Even trace H₂O hydrolyzes PCl₅, reducing effective reagent concentration.
  • Solvent purity : Residual protic solvents (e.g., EtOH) deactivate PCl₅.
  • Temperature gradients : Exothermic reactions require precise cooling to avoid thermal decomposition. Standardizing protocols (e.g., pre-drying solvents with molecular sieves) improves reproducibility .

Q. What safety protocols are critical when scaling up PCl₅ reactions?

  • Engineering controls : Use fume hoods with scrubbers to neutralize HCl emissions .
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., Viton®), full-face shields, and aprons .
  • Emergency protocols : Immediate neutralization of spills with dry NaHCO₃ or CaO to prevent HCl release .

Q. How does this compound compare to alternative chlorinating agents (e.g., POCl₃ or NCS) in selectivity and efficiency?

  • PCl₅ is superior for bulky substrates due to its strong Lewis acidity, but it generates more corrosive byproducts.
  • POCl₃ is milder and preferred for acid-sensitive substrates but requires catalytic DMAP for efficient chlorination.
  • N-Chlorosuccinimide (NCS) is water-tolerant but limited to substrates with activated C-H bonds .

Methodological Tables

Parameter PCl₅ in Non-Polar Solvents PCl₅ in Polar Solvents
DissociationMinimalPartial (PCl₄⁺ + PCl₆⁻\text{PCl₄⁺ + PCl₆⁻})
Reaction Rate (Alcohols)SlowFast
Byproduct FormationLowModerate (HCl evolution)
Optimal Temp Range25–40°C0–10°C
SelectivityHigh (monochlorination)Moderate (over-chlorination risk)

Data derived from solvent reactivity studies

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